molecular formula C21H52O6Si5 B020171 1,2,3,4,6-Pentakis-O-(trimethylsilyl)-D-glucopyranose CAS No. 19126-99-9

1,2,3,4,6-Pentakis-O-(trimethylsilyl)-D-glucopyranose

Cat. No. B020171
CAS RN: 19126-99-9
M. Wt: 541.1 g/mol
InChI Key: PPFHNIVPOLWPCF-AWGDKMGJSA-N
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Description

1,2,3,4,6-Pentakis-O-(trimethylsilyl)-D-glucopyranose is a chemical compound with the molecular formula C21H52O6Si5 . It is also known by other names such as 1,2,3,4,6-Penta-O-trimethylsilyl-D-mannopyranoside and 1,2,3,4,6-PENTA-TRIMETHYLSILYL GLUCOPYRANOSE .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it is mentioned that 1,2,3,4,6-Pentakis-O-(trimethylsilyl) α-D-Galactose is useful in the synthesis of truncated analogues of the iNKT cell agonist, α-galactosyl ceramide .


Molecular Structure Analysis

The molecular structure of this compound consists of a hexopyranose ring where all the hydroxyl groups have been replaced by trimethylsilyl groups . The molecular weight is 541.06 .


Physical And Chemical Properties Analysis

This compound has a density of 0.9±0.1 g/cm3, a boiling point of 432.1±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It has an enthalpy of vaporization of 66.1±3.0 kJ/mol and a flash point of 193.9±29.1 °C . The index of refraction is 1.443, and it has a molar refractivity of 151.3±0.4 cm3 . It has 6 H bond acceptors, 0 H bond donors, and 11 freely rotating bonds .

Scientific Research Applications

  • Glycosylation Studies : This compound is also used in glycosylation studies. For example, 1,6-Anhydro-β-D-glucopyranose derivatives, which are related, are used as glycosyl donors in thioglycosidation reactions, producing thioglycosides in high yield (Wang, Sakairi, & Kuzuhara, 1990).

  • Peptide Research : In peptide research, 3,4,6-Tri-O-acetyl-D-glucose-oxazoline, a similar compound, is used for O-glycosylating resin-bound protected peptides (Hollósi et al., 1991).

  • Disaccharide Synthesis : The reaction of 1,2,3,4,6-penta-O-(trimethylsilyl)-D-glucopyranose with glycosyl acceptors leads to α-disaccharides, indicating its role in complex sugar synthesis (Knapp & Kirk, 2003).

  • Intermediate in Oligosaccharide Synthesis : 1,2,3,6-tetra-O-acetyl-alpha-D-glucopyranoses, a related compound, serves as a useful intermediate in oligosaccharide synthesis (Bastida et al., 1999).

  • Natural Molecule Synthesis : It provides a practical route for synthesizing 2′-deoxy-α-disaccharides, important in the study of natural molecules (Trumtel, Veyrières, & Sinaÿ, 1989).

  • Drug Development and Structural Biology : Synthesized glycosides like 2-(per-O-acetyl-D-glycosyloxy)phthalazines have potential applications in drug development and structural biology (Haikal, El Ashry, & Banoub, 2003).

  • Molecular Dynamics Studies : S-GLU, a derivative, is used to study molecular dynamics and the molecular origin of local mobility in D-glucose (Minecka et al., 2017).

  • Lipid Peroxidation Research : Disaccharide derivatives synthesized from it are used to study lipid peroxidation (Koto et al., 1982).

  • Antioxidant and Anti-tumor Activities : PGG analogs show significant antioxidant and anti-tumor activities, important in pharmacological research (Shaikh et al., 2016).

  • Structure and Interaction Studies : The tridimensional structure of related compounds like PGG and their interaction with phospholipid bilayers are studied (Beretta et al., 2011).

  • Efficient Synthesis of Natural Products : Efficient total synthesis of natural and unnatural forms of this compound has been achieved, underlining its significance in synthetic chemistry (Khanbabaee & Lötzerich, 1997).

properties

IUPAC Name

trimethyl-[[(2R,3R,4S,5R)-3,4,5,6-tetrakis(trimethylsilyloxy)oxan-2-yl]methoxy]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H52O6Si5/c1-28(2,3)22-16-17-18(24-29(4,5)6)19(25-30(7,8)9)20(26-31(10,11)12)21(23-17)27-32(13,14)15/h17-21H,16H2,1-15H3/t17-,18-,19+,20-,21?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFHNIVPOLWPCF-AWGDKMGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OCC1C(C(C(C(O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H52O6Si5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40544478
Record name 1,2,3,4,6-Pentakis-O-(trimethylsilyl)-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

541.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4,6-Pentakis-O-(trimethylsilyl)-D-glucopyranose

CAS RN

19126-99-9
Record name 1,2,3,4,6-Pentakis-O-(trimethylsilyl)-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
B Engel, P Suralik, M MarchettirDeschmann - 0S MMM - scholar.archive.org
Cellular reactions are very important for biological systems and understanding metabolic changes is therefore crucial. Here a GC-MS/MS method based on multiple reaction monitoring …
Number of citations: 0 scholar.archive.org
B Engel, P Suralik… - Separation Science …, 2020 - Wiley Online Library
Cellular reactions are very important for biological systems and understanding metabolic changes is therefore crucial. Here, a gas chromatography–tandem mass spectrometry method …
AS Chajistamatiou, EB Bakeas - Talanta, 2016 - Elsevier
Nitrocellulose (NC) is one of the most common ingredients in explosive mixtures, however because of its non-volatility, its detection using Gas Chromatography–Electron Ionization–…
Number of citations: 26 www.sciencedirect.com
MG Aregay, M Kang, BS Kim, YW Lee - The Journal of Supercritical Fluids, 2021 - Elsevier
Defatted sesame meal (DSM) is a source rich in glycosylated lignans and bioactive compounds. Hydrothermal (HT) processes with and without added CO 2 were applied to recover …
Number of citations: 3 www.sciencedirect.com
AA El‐Mansi, HI ElSayyad… - Journal of food …, 2019 - Wiley Online Library
Our study was conducted to characterize the efficacy of barley and/or date palm fruits (10%) in alleviation of hypercholesterolemic endometrial insults in obese rat model. Sixty‐four …
Number of citations: 3 onlinelibrary.wiley.com

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